

# Application of Lipoxidase in the Food Industry for Dough Strengthening

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lipoxidase**, also known as lipoxygenase (LOX), is an enzyme that has found significant application in the baking industry as a natural dough strengthener and bleaching agent.[1][2] This oxidoreductase catalyzes the oxidation of polyunsaturated fatty acids, initiating a cascade of reactions that ultimately improves dough rheology, handling properties, and the quality of the final baked product.[3][4] Its use is particularly relevant in the context of clean-label trends, offering an alternative to chemical oxidizing agents.[5] These application notes provide a comprehensive overview of the use of **lipoxidase** for dough strengthening, including its mechanism of action, quantitative effects on dough properties, and detailed experimental protocols for its evaluation.

## **Mechanism of Action**

The primary function of **lipoxidase** in dough is the catalysis of the dioxygenation of polyunsaturated fatty acids, such as linoleic acid, which are naturally present in wheat flour lipids.[4][6] This enzymatic reaction produces fatty acid hydroperoxides.[4] These hydroperoxides are highly reactive and can subsequently co-oxidize other dough components, including carotenoid pigments and, most importantly, the sulfhydryl (-SH) groups of gluten proteins.[1][2][4]



The oxidation of sulfhydryl groups leads to the formation of disulfide (-S-S-) bonds within and between gluten protein molecules.[3][5] This increased cross-linking strengthens the gluten network, which is the primary protein matrix responsible for the viscoelastic properties of dough.[3][5] A more robust gluten network results in improved gas retention during fermentation, leading to enhanced dough stability, increased loaf volume, and a finer crumb structure in the final baked product.[3]

It is important to note that while the formation of lipid hydroperoxides is a key step, some studies suggest that the rheological improvements are not solely due to the peroxides themselves but involve a more complex coupled oxidation mechanism.[1][4]

# **Quantitative Effects on Dough Properties**

The addition of **lipoxidase** to wheat flour dough results in measurable changes to its rheological properties. These changes are typically quantified using instruments such as the Farinograph, Extensograph, and Alveograph. The following tables summarize the quantitative effects of **lipoxidase** addition as reported in scientific literature.

Table 1: Effect of Wheat Germ **Lipoxidase** on Farinograph Characteristics of Wheat Flour Dough[3]

Parameter	Control (0 U)	500 U Lipoxidase	1000 U Lipoxidase
Water Absorption (%)	59.5	62.3	66.7
Dough Development Time (min)	No significant change	No significant change	No significant change
Dough Stability (min)	8.0	10.5	10.5
Mixing Tolerance Index (BU)	Marginally decreased	Marginally decreased	Marginally decreased

Source: Bahal, G., Sudha, M. L., & Ramasarma, P. R. (2013). Wheat Germ Lipoxygenase: Its Effect on Dough Rheology, Microstructure, and Bread Making Quality. Food and Bioprocess Technology, 6(10), 2855–2863.



Table 2: Effect of Anabaena Lipoxygenase on Farinograph Characteristics of Whole Wheat Dough[7]

Parameter	Control	40 IU/g ana-rLOX
Dough Stability Time (min)	-	Increased by 35.4%
Farinograph Quality Number	-	Increased by 27.4%
Degree of Softening (BU)	-	Decreased by 9 units
Dough Formation Time (min)	-	Increased by 2.3 min

Source: Zhang, H., Li, L., Zhang, L., Wang, F., Wang, L., & Li, Y. (2019). Effects of anabaena lipoxygenase on whole wheat dough properties and bread quality. Food Science & Nutrition, 8(1), 543-551.

# **Experimental Protocols Lipoxidase Activity Assay**

This protocol is based on the spectrophotometric determination of the formation of conjugated dienes from linoleic acid.

#### Materials:

- Phosphate buffer (0.1 M, pH 6.0)
- Linoleic acid substrate solution (10 mM sodium linoleate)
- Enzyme extract (lipoxidase)
- Spectrophotometer

#### Procedure:

 Prepare the 10 mM sodium linoleate stock solution by dissolving linoleic acid and a surfactant (e.g., Tween 20) in boiled distilled water, followed by clarification with NaOH.[8]



- Prepare the reaction mixture in a quartz cuvette by adding phosphate buffer and the linoleic acid substrate solution.
- Initiate the reaction by adding a specific volume of the enzyme extract to the cuvette.
- Immediately measure the increase in absorbance at 234 nm over a set period (e.g., 1-2 minutes) using a spectrophotometer.[8] The rate of increase in absorbance is proportional to the lipoxidase activity.
- One unit of **lipoxidase** activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

## **Farinograph Analysis**

This protocol evaluates the water absorption capacity of flour and the mixing characteristics of the dough.

#### Materials:

- Farinograph equipped with a mixing bowl (50g or 300g capacity) and a recording unit
- Flour sample
- · Distilled water

#### Procedure:

- Weigh a 300g sample of flour (adjusted to a 14% moisture basis) and place it in the Farinograph mixing bowl.[9]
- Add water from a buret while the mixer is running. The amount of water is adjusted to center the curve on the 500 Brabender Unit (BU) line.[9]
- Record the mixing curve for a sufficient duration to observe dough development, stability, and breakdown.
- From the farinogram, determine the following parameters:



- Water Absorption: The amount of water required to center the curve at 500 BU.[10]
- Dough Development Time (DDT): The time required to reach maximum consistency.[11]
- Stability: The time during which the top of the curve remains above the 500 BU line.[11]
- Mixing Tolerance Index (MTI): The difference in BU from the top of the curve at its peak to the top of the curve 5 minutes after the peak.[11]

## **Extensograph Analysis**

This protocol measures the resistance to extension and the extensibility of a dough sample, providing insights into its elasticity and handling properties.

#### Materials:

- Extensograph with a dough rounder, molder, and stretching hook
- Dough prepared in a Farinograph (typically with 2% salt)

#### Procedure:

- Prepare a dough in the Farinograph according to a standardized procedure.
- Take a 150g piece of dough, round it for 20 revolutions, and then mold it into a cylindrical shape.[12]
- Clamp the molded dough piece into the dough holders and allow it to rest in a temperature and humidity-controlled chamber for a specific period (e.g., 45, 90, and 135 minutes).[13]
- After the resting period, place the dough holder onto the Extensograph balance arm and stretch the dough with the hook until it ruptures.[12]
- The instrument records a force-time curve (extensigram) from which the following parameters are determined:
  - Resistance to Extension (R): The height of the curve, indicating dough strength.[14]



- Extensibility (E): The length of the curve, indicating how far the dough can be stretched.
  [14]
- Area under the curve (A): Represents the overall energy required to stretch the dough.[13]

## **Alveograph Analysis**

This protocol assesses the viscoelastic properties of dough by inflating a thin sheet of dough into a bubble, simulating gas retention during fermentation.

#### Materials:

- Alveograph with a mixer, extruder, and bubble inflation system
- Flour sample
- 2.5% Sodium chloride solution

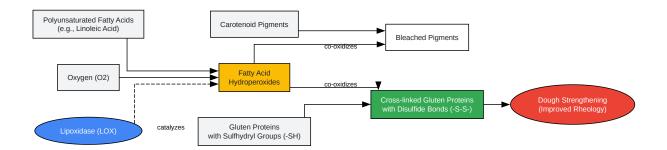
#### Procedure:

- Prepare a dough by mixing 250g of flour with the sodium chloride solution in the Alveograph mixer for approximately 8 minutes.[15][16]
- Extrude the dough and cut it into five equal test pieces.[16]
- Sheet the dough pieces to a fixed thickness and then cut them into discs.[16]
- Allow the dough discs to rest in a proofing chamber.
- Inflate each dough disc with air at a constant flow rate until the bubble ruptures.[16]
- The instrument records a pressure-time curve from which the following parameters are derived:
  - P (Tenacity): The maximum pressure reached, indicating the dough's resistance to deformation.[17]
  - L (Extensibility): The length of the curve, indicating the dough's ability to stretch.[17]



- W (Baking Strength): The area under the curve, representing the total energy required to inflate and rupture the bubble.[17]
- P/L Ratio: The ratio of tenacity to extensibility, indicating the balance of dough properties.
  [18]

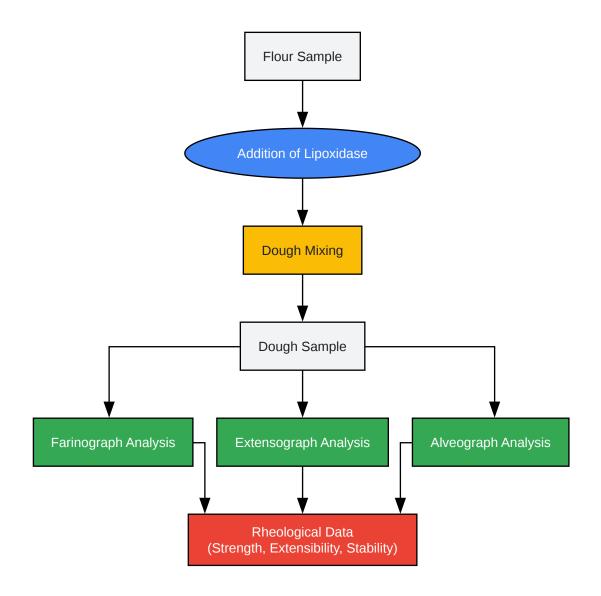
## **Visualizations**



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Caption: Biochemical pathway of lipoxidase action in dough.





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Caption: Experimental workflow for assessing dough strength.



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Caption: Logical relationship of **lipoxidase** and dough improvement.



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